molecular formula C24H19F2N3O3 B10966151 N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10966151
M. Wt: 435.4 g/mol
InChI Key: VEDDNRJWHMKJEM-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated benzyl, oxadiazole, and phenoxyacetamide groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 2,4-difluorobenzylamine: This intermediate can be synthesized by the reduction of 2,4-difluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting 4-methylbenzonitrile with hydrazine hydrate and a suitable oxidizing agent.

    Coupling reactions: The final step involves coupling the prepared intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzylamine: A related compound with similar fluorinated benzyl structure.

    N-(3,4-Difluorobenzyl)-2-methylpyrrolidine-1-carboxamide: Another compound with a similar benzylamine core but different functional groups.

Uniqueness

N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its combination of fluorinated benzyl, oxadiazole, and phenoxyacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H19F2N3O3

Molecular Weight

435.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H19F2N3O3/c1-15-2-4-16(5-3-15)23-28-24(32-29-23)17-7-10-20(11-8-17)31-14-22(30)27-13-18-6-9-19(25)12-21(18)26/h2-12H,13-14H2,1H3,(H,27,30)

InChI Key

VEDDNRJWHMKJEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=C(C=C(C=C4)F)F

Origin of Product

United States

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